5-[(4-fluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Description
5-[(4-fluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a useful research compound. Its molecular formula is C24H20FN5O4S and its molecular weight is 493.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, the indole nucleus, which is present in many bioactive aromatic compounds, binds with high affinity to multiple receptors . Similarly, oxadiazole or furadiazole ring-containing derivatives are known to interact with a variety of biological targets .
Mode of Action
Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, oxadiazole or furadiazole ring-containing derivatives have shown a broad range of chemical and biological properties .
Biochemical Pathways
For instance, indole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways . Similarly, oxadiazole or furadiazole ring-containing derivatives have been linked to various biological activities, indicating their potential to affect diverse biochemical pathways .
Result of Action
For example, indole derivatives have been associated with a wide range of biological activities, suggesting they can induce various molecular and cellular changes . Similarly, oxadiazole or furadiazole ring-containing derivatives have been linked to various biological activities, indicating their potential to cause diverse molecular and cellular effects .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4S/c25-16-7-5-15(6-8-16)19(28-9-11-29(12-10-28)22(31)18-4-2-14-34-18)20-23(32)30-24(35-20)26-21(27-30)17-3-1-13-33-17/h1-8,13-14,19,32H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPSPAFOCAWPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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